PROTAC STAT3 degrader-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

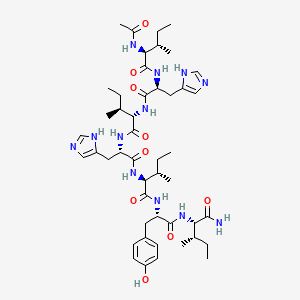

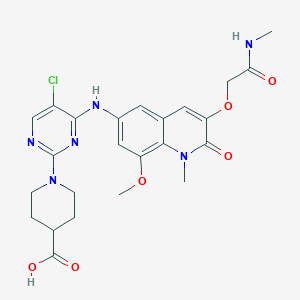

Le dégradeur STAT3 PROTAC-3 est un composé à petite molécule conçu pour dégrader sélectivement la protéine transducteur de signal et activateur de la transcription 3 (STAT3). STAT3 est un facteur de transcription impliqué dans divers processus cellulaires, y compris la croissance cellulaire, la survie et la différenciation. L'activation aberrante de STAT3 est associée à la progression de nombreux cancers et autres maladies. Le dégradeur STAT3 PROTAC-3 utilise la technologie des chimères de ciblage de la protéolyse (PROTAC) pour cibler et dégrader STAT3, inhibant ainsi son activité oncogène .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du dégradeur STAT3 PROTAC-3 implique la conjugaison d'un ligand qui se lie à STAT3 avec un ligand qui recrute une ligase E3 ubiquitine. La voie de synthèse comprend généralement les étapes suivantes :

Synthèse du ligand de liaison à STAT3 : Cela implique la préparation d'une petite molécule qui se lie spécifiquement à la protéine STAT3.

Synthèse du ligand de liaison à la ligase E3 : Cela implique la préparation d'une petite molécule qui se lie à une ligase E3 ubiquitine, comme la protéine céréblon ou von Hippel-Lindau (VHL).

Conjugaison : Les deux ligands sont liés ensemble à l'aide d'un lieur flexible pour former la molécule PROTAC

Méthodes de production industrielle : La production industrielle du dégradeur STAT3 PROTAC-3 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Optimisation des conditions réactionnelles : Cela implique le réglage fin de paramètres tels que la température, le solvant et le temps de réaction pour maximiser le rendement.

Purification : Le produit brut est purifié en utilisant des techniques telles que la chromatographie pour obtenir le composé final avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions : Le dégradeur STAT3 PROTAC-3 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, ce qui peut modifier sa structure chimique et son activité.

Réduction : Des réactions de réduction peuvent également se produire, affectant potentiellement la stabilité et l'efficacité du composé.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers solvants (par exemple, le diméthylsulfoxyde). Les conditions réactionnelles telles que la température, le pH et le temps de réaction sont optimisées pour obtenir les résultats souhaités .

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés du composé, tandis que les réactions de réduction peuvent produire des formes réduites .

4. Applications de la recherche scientifique

Le dégradeur STAT3 PROTAC-3 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Le composé est utilisé pour étudier le rôle de STAT3 dans la progression du cancer et pour développer des thérapies ciblées pour les cancers avec une activation aberrante de STAT3

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant STAT3.

5. Mécanisme d'action

Le dégradeur STAT3 PROTAC-3 exerce ses effets par le biais du mécanisme suivant :

Liaison à STAT3 : Le ligand de liaison à STAT3 de la molécule PROTAC se lie à la protéine STAT3.

Recrutement de la ligase E3 ubiquitine : Le ligand de liaison à la ligase E3 recrute une ligase E3 ubiquitine, comme la protéine céréblon ou VHL.

Ubiquitination et dégradation : La ligase E3 recrutée ubiquitine la protéine STAT3, la marquant pour la dégradation par le protéasome. .

Applications De Recherche Scientifique

PROTAC STAT3 degrader-3 has a wide range of scientific research applications, including:

Mécanisme D'action

PROTAC STAT3 degrader-3 exerts its effects through the following mechanism:

Binding to STAT3: The STAT3-binding ligand of the PROTAC molecule binds to the STAT3 protein.

Recruitment of E3 Ubiquitin Ligase: The E3 ligase-binding ligand recruits an E3 ubiquitin ligase, such as cereblon or VHL protein.

Ubiquitination and Degradation: The recruited E3 ligase ubiquitinates the STAT3 protein, marking it for degradation by the proteasome. .

Comparaison Avec Des Composés Similaires

Le dégradeur STAT3 PROTAC-3 peut être comparé à d'autres composés similaires, tels que :

UM-STAT3-1218 : Un dégradeur STAT3 très puissant avec une sélectivité et une efficacité supérieures par rapport aux autres dégradeurs STAT3.

Unicité : Le dégradeur STAT3 PROTAC-3 est unique en raison de sa haute sélectivité et de sa puissance dans la dégradation de STAT3, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée. Sa capacité à dégrader sélectivement STAT3 par rapport aux autres membres de la famille STAT le distingue des autres composés .

Propriétés

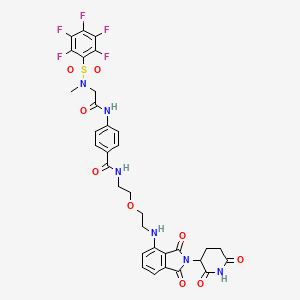

Formule moléculaire |

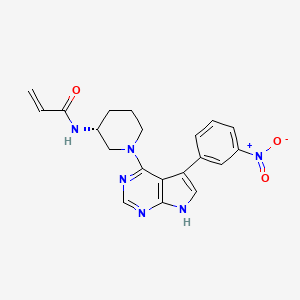

C33H29F5N6O9S |

|---|---|

Poids moléculaire |

780.7 g/mol |

Nom IUPAC |

N-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl]-4-[[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzamide |

InChI |

InChI=1S/C33H29F5N6O9S/c1-43(54(51,52)29-27(37)25(35)24(34)26(36)28(29)38)15-22(46)41-17-7-5-16(6-8-17)30(47)40-12-14-53-13-11-39-19-4-2-3-18-23(19)33(50)44(32(18)49)20-9-10-21(45)42-31(20)48/h2-8,20,39H,9-15H2,1H3,(H,40,47)(H,41,46)(H,42,45,48) |

Clé InChI |

ZFSLFNCAKCNWGO-UHFFFAOYSA-N |

SMILES canonique |

CN(CC(=O)NC1=CC=C(C=C1)C(=O)NCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)S(=O)(=O)C5=C(C(=C(C(=C5F)F)F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)

![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)